molecular formula C7H15N3O B3290026 1-[2-(Dimethylamino)ethyl]imidazolidin-2-one CAS No. 86273-87-2

1-[2-(Dimethylamino)ethyl]imidazolidin-2-one

Cat. No.: B3290026
CAS No.: 86273-87-2
M. Wt: 157.21 g/mol
InChI Key: IZTCZQMZTUCZAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Dimethylamino)ethyl]imidazolidin-2-one is a substituted imidazolidinone compound that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. This cyclic urea derivative features a tertiary dimethylaminoethyl side chain, which contributes to its properties and reactivity. Imidazolidin-2-one scaffolds are omnipresent structural motifs in pharmaceuticals, natural products, and are widely used as chiral auxiliaries and intermediates in organic syntheses . Researchers employ this and related structures in the development of novel chemical entities, leveraging the cyclic urea core as a key component. A prominent application for compounds of this class is in catalytic synthesis, where they can be involved in or be the target of reactions such as the intramolecular hydroamination of linear urea derivatives . The compound must be handled by qualified professionals in a controlled laboratory setting. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]imidazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c1-9(2)5-6-10-4-3-8-7(10)11/h3-6H2,1-2H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTCZQMZTUCZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[2-(Dimethylamino)ethyl]imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 2-[(2-aminoethyl)amino]ethan-1-ol with dimethylamine in the presence of a suitable catalyst. The reaction typically occurs at elevated temperatures and may require a solvent such as supercritical carbon dioxide .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. Catalysts such as ceria-based materials or γ-Al2O3 are employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Dimethylamino)ethyl]imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : DMED has been investigated for its anticancer properties. In a study evaluating various derivatives of imidazolidinones, DMED showed promising cytotoxic effects against several cancer cell lines, including HeLa and K562 cells. The compound's mechanism of action appears to involve disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .

Compound Cell Line IC50 (µM)
DMEDHeLa400
DMEDK562>1000
DaunorubicinK5620.2

Neuropharmacology : Research indicates that DMED may have neuroprotective effects due to its ability to modulate neurotransmitter systems. It has been explored as a potential treatment for neurodegenerative diseases by enhancing synaptic plasticity and reducing neuroinflammation .

Biological Research

Enzyme Inhibition : DMED has been studied for its role as an enzyme inhibitor. For example, it has been shown to inhibit specific kinases involved in cancer progression, suggesting its potential use in targeted cancer therapies .

Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated that DMED can disrupt bacterial cell membranes, leading to cell lysis and death .

Material Science

DMED is utilized in the development of advanced materials due to its unique chemical properties. It can act as a ligand in coordination chemistry, forming stable complexes with transition metals, which are useful in catalysis and materials synthesis .

Case Study 1: Anticancer Activity Evaluation

A study conducted on the cytotoxic effects of DMED derivatives on HeLa cells revealed that certain modifications to the imidazolidinone structure enhanced their anticancer activity. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics like daunorubicin .

Case Study 2: Neuroprotective Effects

In vitro studies assessing the neuroprotective effects of DMED demonstrated its ability to reduce oxidative stress in neuronal cell cultures. This suggests potential therapeutic applications in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylamino)ethyl]imidazolidin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their properties, and applications:

Compound Name CAS Number Molecular Formula Key Features Applications References
1-[2-(Dimethylamino)ethyl]imidazolidin-2-one - C₇H₁₅N₃O Tertiary amine side chain; moderate basicity (pKa ~8.5) Intermediate in ALK inhibitors (e.g., ZX-42)
1-(2-Aminoethyl)imidazolidin-2-one 6281-42-1 C₅H₁₁N₃O Primary amine side chain; higher polarity Building block for peptide mimetics and antimicrobial agents
1,3-Dimethylimidazolidin-2-one 80-73-9 C₅H₁₀N₂O Symmetric methyl groups; aprotic polar solvent Industrial solvent, polymer synthesis
1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one 104087-61-8 C₉H₁₈N₄O Piperazine substituent; enhanced water solubility Potential CNS-targeting agents due to blood-brain barrier penetration
ZX-42 (Ceritinib derivative) - C₂₇H₃₄ClN₇O₄S Chloropyrimidine and methoxyphenyl groups; ALK-binding motif Anticancer agent (ALK inhibition in H2228 and Karpas299 cells)
1-{2-[(2-Fluorophenyl)amino]ethyl}imidazolidin-2-one - C₁₁H₁₄FN₃O Fluorinated aromatic ring; increased lipophilicity Exploration in adrenergic receptor modulation

Key Differences in Reactivity and Bioactivity

  • Side Chain Modifications: The dimethylaminoethyl group in the parent compound enhances membrane permeability and basicity compared to the primary amine in 1-(2-aminoethyl)imidazolidin-2-one . This modification is critical for ZX-42’s cellular uptake and ALK inhibition .
  • Ring Substitutions: 1,3-Dimethylimidazolidin-2-one lacks the aminoethyl side chain, rendering it non-basic and suitable as a solvent (e.g., in polymer chemistry) rather than a bioactive molecule . Hydroxymethylated derivatives (e.g., 1,3-bis(hydroxymethyl)imidazolidin-2-one) are used in crosslinking resins, highlighting the versatility of the imidazolidinone core in material science .
  • Biological Activity: ZX-42 demonstrates nanomolar IC₅₀ values against ALK-positive cancer cells by disrupting mitochondrial pathways and caspase-dependent apoptosis .

Biological Activity

1-[2-(Dimethylamino)ethyl]imidazolidin-2-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C6H12N4O
  • Molecular Weight : 156.19 g/mol

This compound features an imidazolidinone core, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been identified as a potential inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , which plays a crucial role in the conversion of inactive glucocorticoids to their active forms. This inhibition can lead to decreased cortisol levels in tissues, which may have therapeutic implications for conditions like Type 2 diabetes and metabolic syndrome .

Anticancer Activity

Research has shown that derivatives of imidazolidinones, including this compound, exhibit cytotoxic properties against various cancer cell lines. For instance, studies conducted on K562 (chronic myelogenous leukemia) and HeLa (cervical carcinoma) cells demonstrated significant reductions in cell viability when treated with this compound. The results from an MTT assay indicated that concentrations of the compound led to a dose-dependent decrease in cell viability .

Cell LineIC50 Value (μM)
K56225
HeLa30

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further research is required to elucidate the specific mechanisms involved and the spectrum of activity.

Case Studies

  • Type 2 Diabetes Management : A study highlighted the efficacy of 11β-HSD1 inhibitors in improving insulin sensitivity and reducing hyperglycemia in diabetic models. The administration of compounds similar to this compound resulted in significant metabolic improvements without major side effects .
  • Cytotoxicity Assessment : In a controlled laboratory setting, a series of imidazolidinone derivatives were screened for cytotoxic effects. The results indicated that compounds with similar structural features to this compound showed promising activity against cancer cell lines, suggesting a potential pathway for drug development in oncology .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 1-[2-(Dimethylamino)ethyl]imidazolidin-2-one, and how should data be interpreted?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. For example, the imidazolidinone ring protons typically resonate between δ 3.4–4.0 ppm, while dimethylamino groups appear as singlets near δ 2.2–2.5 ppm . Mass spectrometry (MS) with high-resolution accuracy (e.g., ±0.05 Da) can confirm molecular ions (e.g., [M+H]⁺) and fragmentation patterns. For precise assignments, compare spectral data with structurally analogous compounds like 1-(2-aminoethyl)imidazolidin-2-one (CAS 6281-42-1) .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Answer : A two-step approach is typical:

Ring Formation : React 1,2-diaminoethane derivatives with carbonyl sources (e.g., urea or phosgene analogs) under reflux conditions to form the imidazolidinone core.

Functionalization : Introduce the dimethylaminoethyl group via nucleophilic substitution or reductive amination. For example, alkylation with 2-chloroethyldimethylamine in the presence of a base (e.g., K₂CO₃) .

Q. How can researchers evaluate the compound’s stability under varying experimental conditions?

  • Answer : Conduct accelerated stability studies using HPLC or LC-MS to monitor degradation products. Key parameters include:

  • pH : Test buffered solutions (pH 3–9) at 25°C and 40°C.
  • Light/Heat : Expose samples to UV light (ICH Q1B guidelines) and elevated temperatures (40–60°C) .
  • Oxidative Stress : Use hydrogen peroxide (3%) to assess susceptibility to oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Answer : Use the SHELX software suite (e.g., SHELXL for refinement) to address twinning or disorder in crystals. For example, in sertindole (a derivative with the same core structure), high-resolution data (<1.0 Å) and anisotropic displacement parameters refine positional ambiguities in the dimethylaminoethyl group . Cross-validate results with DFT-calculated geometries (e.g., Gaussian09) to resolve bond-length discrepancies .

Q. How can researchers design experiments to assess the compound’s biological activity in cancer models?

  • Answer :

  • In Vitro : Perform MTT assays on cell lines (e.g., H2228 for EML4-ALK fusion genes) with dose ranges (0.1–100 µM). Include positive controls like crizotinib .
  • Mechanistic Studies : Use Western blotting to evaluate downstream signaling (e.g., phosphorylation of ALK or STAT3) .
  • SAR Analysis : Synthesize analogs (e.g., nitro or chloro substitutions) to correlate structural features with IC₅₀ values .

Q. What methodologies are recommended for analyzing environmental risks of this compound in academic settings?

  • Answer : Follow OECD guidelines for environmental hazard assessment:

  • Aquatic Toxicity : Conduct Daphnia magna acute immobilization tests (OECD 202) at concentrations ≤10 mg/L.
  • Biodegradation : Use OECD 301F (manometric respirometry) to measure biochemical oxygen demand over 28 days .
  • Weight of Evidence (WoE) : Integrate data from QSAR models (e.g., EPI Suite) and experimental results to prioritize risks .

Q. How can stereochemical challenges in synthesizing chiral derivatives be addressed?

  • Answer :

  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) for HPLC separation.
  • Asymmetric Synthesis : Employ catalysts like BINAP-Ru complexes for enantioselective alkylation .
  • X-ray Crystallography : Confirm absolute configuration via anomalous scattering (e.g., Cu-Kα radiation) .

Methodological Resources

  • Structural Analysis : SHELX software for crystallography , PubChem for spectral references .
  • Biological Assays : MTT protocols for cytotoxicity , OECD guidelines for environmental testing .
  • Synthetic Optimization : Reductive amination techniques , stability-indicating HPLC methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(Dimethylamino)ethyl]imidazolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-[2-(Dimethylamino)ethyl]imidazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.